Furfuryl-d5 Alcohol
Overview
Description
Furfuryl-d5 Alcohol, also known as this compound, is a useful research compound. Its molecular formula is C5HD5O2 and its molecular weight is 103.13. The purity is usually 95% min..
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Scientific Research Applications
Catalytic Hydrogenation for Chemical Synthesis
Recent advancements in the selective hydrogenation of furfural and its derivatives, including furfuryl alcohol, have demonstrated their potential in producing high-value fine chemicals like 1,2-pentanediol (1,2-PeD) and 1,5-pentanediol (1,5-PeD). These chemicals have wide applications in industrial processes, showcasing the green and sustainable process prospects of furfuryl alcohol derivatives in chemical synthesis (Tan et al., 2021).
Environmental and Food Science
The occurrence of furfuryl alcohol in foods and beverages, resulting from thermal processing and aging, has been scrutinized for its potential carcinogenicity. While furfuryl alcohol is a marker for the presence and aging of certain alcoholic beverages, its implications for human health require further exploration (Okaru & Lachenmeier, 2017).
Biomass Conversion to Biofuels
Furfuryl alcohol derivatives are central to the conversion of carbohydrate biomass into biofuels. The catalytic conversion processes for producing hydroxymethylfurfural (HMF) from these derivatives underscore their role in developing sustainable energy sources from lignocellulosic biomass, aligning with green chemistry principles (James et al., 2010).
Kinetic and Mechanistic Studies in Environmental Science
Kinetic studies on the reactions involving furfuryl alcohol, such as its interaction with singlet oxygen in aqueous solutions, contribute to our understanding of its behavior in environmental processes. These studies provide insights into reaction kinetics and mechanisms, influencing the design of green chemical processes and environmental remediation strategies (Appiani et al., 2017).
Green Chemistry and Solvent Selection
The valorization of sugars from biomass into furfural and HMF showcases the strategic selection of solvents in green chemistry. This research emphasizes the role of furfuryl alcohol derivatives in enhancing the efficiency of biomass conversion processes, highlighting the importance of solvent selection for environmental, health, and safety impacts (Esteban et al., 2020).
Mechanism of Action
Target of Action
Furfuryl alcohol, a derivative of furfural, is a versatile compound with a wide range of applications . It is primarily used as a singlet oxygen trapping agent and is also involved in Diels–Alder reactions . The primary targets of furfuryl alcohol are therefore singlet oxygen molecules and compounds involved in Diels–Alder reactions .
Mode of Action
Furfuryl alcohol interacts with its targets through two main mechanisms. As a singlet oxygen trapping agent, it reacts with singlet oxygen molecules, effectively reducing their concentration . In Diels–Alder reactions, furfuryl alcohol acts as a diene, reacting with dienophiles to form cyclic compounds .
Biochemical Pathways
Furfuryl alcohol is involved in several biochemical pathways. It is a product of the hydrogenation of furfural , a process that is important in the conversion of biomass into valuable chemicals . Furfuryl alcohol can also be converted into various high-value-added chemicals, including furfurylamine, furandicarboxylic acid, aromatics, levulinic acid, maleic acid, succinic acid, furoic acid, and cyclopentanone .
Pharmacokinetics
It is known that the compound is soluble in water, alcohol, benzene, chloroform, and diethyl ether , suggesting that it could be readily absorbed and distributed in the body. The main metabolite of furfuryl alcohol in rats is furoyl glycine .
Result of Action
The reaction of furfuryl alcohol with singlet oxygen results in a decrease in the concentration of singlet oxygen, which can have various effects depending on the context . The products of Diels–Alder reactions involving furfuryl alcohol can be used in a variety of applications, including the production of sustainable building blocks and smart materials .
Action Environment
The action of furfuryl alcohol can be influenced by various environmental factors. For example, the rate of the reaction between furfuryl alcohol and singlet oxygen in aqueous solution is affected by temperature, pH, and salt content . Additionally, the yield and selectivity of the hydrogenation of furfural to furfuryl alcohol can be influenced by the applied potential .
Safety and Hazards
Future Directions
The future of furfuryl alcohol lies in the pursuit of establishing a sustainable biobased economy, valorization of lignocellulosic biomass is increasing its value as a feedstock . This review presents and examines the novel catalytic pathways to form furfuryl alcohol from xylose in a one-pot system . This production concept takes on chemical, thermochemical and biochemical transformations or a combination of them .
Biochemical Analysis
Biochemical Properties
Furfuryl-d5 Alcohol plays a significant role in biochemical reactions. The presence of an aldehyde group in furfural, from which this compound is derived, makes it possible to further synthesize higher value chemicals and polymer monomers through oxidation, hydrogenation, and hydrolysis . The enzymes and proteins it interacts with are yet to be fully identified.
Cellular Effects
Furfural, from which this compound is derived, is known to have effects on microbial metabolism . It’s plausible that this compound may have similar effects on various types of cells and cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves its conversion into various chemicals through chemo-catalytic and/or bio-catalytic processes . This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Furfural, from which this compound is derived, is known to be involved in various metabolic pathways . This suggests that this compound may interact with similar enzymes or cofactors.
Properties
IUPAC Name |
dideuterio-(3,4,5-trideuteriofuran-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c6-4-5-2-1-3-7-5/h1-3,6H,4H2/i1D,2D,3D,4D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFVYQJUAUNWIW-QUWGTZMWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(OC(=C1[2H])C([2H])([2H])O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Q1: What analytical techniques were employed in the study to quantify furfuryl alcohol in dairy products using furfuryl-d5 alcohol as an internal standard?
A2: The researchers used headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-triple quadrupole mass spectrometry (GC-MS/MS) to extract and quantify furfuryl alcohol. this compound was added to the samples prior to extraction. The use of a ZB-5ms column enabled efficient separation of the compounds, while the MS/MS detection allowed for specific and sensitive quantification of both furfuryl alcohol and this compound [].
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